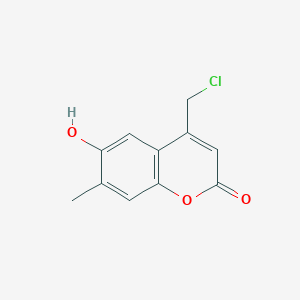
6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H9ClO3 and its molecular weight is 224.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound belongs to a class of chromenones characterized by a fused benzopyrone structure, which is known for its potential therapeutic applications. The presence of both hydroxyl and chloromethyl groups enhances its reactivity and biological interactions.
Chemical Structure and Synthesis
The compound features a hydroxyl group at the 6-position and a chloromethyl group at the 4-position of the chromenone ring. The synthesis typically involves chloromethylation of 6-hydroxy-2H-chromen-2-one using methods such as the Blanc reaction, which employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's ability to interact with reactive oxygen species (ROS) makes it a potential candidate for therapeutic applications in conditions such as cancer and neurodegenerative diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties , making it effective against various bacterial strains. Studies have shown that it inhibits the growth of pathogens, suggesting its potential use in developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic processes.
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory activity of this compound. For instance, in carrageenan-induced paw edema models, this compound exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs like Diclofenac . The anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Potential
The anticancer properties of coumarin derivatives, including this compound, have been extensively studied. It has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that the compound can target specific signaling pathways involved in tumor growth and metastasis .
The biological activity of this compound is largely attributed to its structural features:
- Hydroxyl Group : This group can form hydrogen bonds with enzymes or receptors, enhancing binding affinity and specificity.
- Chloromethyl Group : This moiety may undergo metabolic activation, leading to reactive intermediates that interact with cellular components, influencing various biological pathways.
Case Studies and Research Findings
Propriétés
IUPAC Name |
4-(chloromethyl)-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-2-10-8(4-9(6)13)7(5-12)3-11(14)15-10/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKVIXRACLBRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














